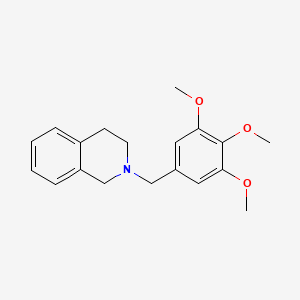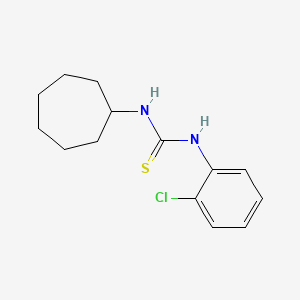![molecular formula C10H15O2P B5777709 2-[methyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5777709.png)
2-[methyl(phenyl)phosphoryl]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[methyl(phenyl)phosphoryl]-2-propanol, also known as MPP, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. MPP is a chiral molecule, meaning it has a non-superimposable mirror image, which makes it useful in various fields such as organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-[methyl(phenyl)phosphoryl]-2-propanol is not fully understood, but it is believed to interact with various enzymes and receptors in the body. 2-[methyl(phenyl)phosphoryl]-2-propanol has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for nerve function. 2-[methyl(phenyl)phosphoryl]-2-propanol has also been shown to interact with GABA receptors, which are involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
2-[methyl(phenyl)phosphoryl]-2-propanol has been shown to have various biochemical and physiological effects in the body. In animal studies, 2-[methyl(phenyl)phosphoryl]-2-propanol has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 2-[methyl(phenyl)phosphoryl]-2-propanol has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[methyl(phenyl)phosphoryl]-2-propanol has several advantages for lab experiments, including its ability to selectively control stereochemistry in organic synthesis, its potential use as a drug delivery agent, and its ability to cross the blood-brain barrier. However, 2-[methyl(phenyl)phosphoryl]-2-propanol also has some limitations, such as its potential toxicity and the need for careful handling due to its chiral nature.
Zukünftige Richtungen
There are several future directions for research on 2-[methyl(phenyl)phosphoryl]-2-propanol, including the development of new synthesis methods, the investigation of its potential as a drug delivery agent, and the exploration of its effects on various enzymes and receptors in the body. Additionally, further studies are needed to fully understand the mechanism of action of 2-[methyl(phenyl)phosphoryl]-2-propanol and its potential applications in various fields.
Synthesemethoden
2-[methyl(phenyl)phosphoryl]-2-propanol can be synthesized using various methods, such as the reaction of phenylphosphonic acid with methyl iodide, or the reaction of methyl phosphonic dichloride with phenyl magnesium bromide. The resulting product is a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[methyl(phenyl)phosphoryl]-2-propanol has been extensively studied for its potential applications in various scientific fields. In organic chemistry, 2-[methyl(phenyl)phosphoryl]-2-propanol has been used as a chiral auxiliary in asymmetric synthesis, where it can selectively control the stereochemistry of a reaction. In biochemistry, 2-[methyl(phenyl)phosphoryl]-2-propanol has been used as a substrate for enzymes that catalyze the hydrolysis of phosphates, which is important in cellular metabolism. In pharmacology, 2-[methyl(phenyl)phosphoryl]-2-propanol has been studied for its potential use as a drug delivery agent, as it can cross the blood-brain barrier and target specific tissues.
Eigenschaften
IUPAC Name |
2-[methyl(phenyl)phosphoryl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2P/c1-10(2,11)13(3,12)9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTRANNSDNGFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(O)P(=O)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(phenyl)phosphoryl]propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)

![1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)
![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)

![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)
![3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5777667.png)
![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)

![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)

![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)